Cas no 501008-41-9 (2-(5-fluoro-2-methoxyphenyl)acetonitrile)

2-(5-fluoro-2-methoxyphenyl)acetonitrile 化学的及び物理的性質
名前と識別子
-
- Benzeneacetonitrile,5-fluoro-2-methoxy-
- 5-Fluoro-2-methoxyphenylacetonitrile
- 2-Methoxy-5-fluorobenzyl cyanide
- (5-fluoro-2-methoxyphenyl)acetonitrile
- AC1L7127
- CTK4J2137
- NSC190369
- OTAVA-BB 1780050
- SureCN2990425
- 2-(5-fluoro-2-methoxyphenyl)acetonitrile
- AS-45856
- CK2057
- 501008-41-9
- MFCD00671773
- EN300-257434
- 2-Methoxy-5-fluorobenzylcyanide
- A827976
- AKOS006282982
- 5-FLUORO-2-METHOXYBENZYL CYANIDE
- BHJFTJPFOVONOM-UHFFFAOYSA-N
- SCHEMBL2990425
- DTXSID50307213
- NSC-190369
- Z1198154540
- 2-(5-fluoranyl-2-methoxy-phenyl)ethanenitrile
-
- MDL: MFCD00671773
- インチ: InChI=1S/C9H8FNO/c1-12-9-3-2-8(10)6-7(9)4-5-11/h2-3,6H,4H2,1H3
- InChIKey: BHJFTJPFOVONOM-UHFFFAOYSA-N
- SMILES: COC1=CC=C(C=C1CC#N)F
計算された属性
- 精确分子量: 165.05904
- 同位素质量: 165.059
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 12
- 回転可能化学結合数: 2
- 複雑さ: 186
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.6
- トポロジー分子極性表面積: 33A^2
じっけんとくせい
- 密度みつど: 1.148
- ゆうかいてん: 53-56℃
- Boiling Point: 262 ºC
- フラッシュポイント: 112 ºC
- Refractive Index: 1.501
- PSA: 33.02
2-(5-fluoro-2-methoxyphenyl)acetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1205259-5g |
2-(5-Fluoro-2-methoxyphenyl)acetonitrile |
501008-41-9 | 97% | 5g |
¥513.00 | 2024-05-11 | |
Enamine | EN300-257434-0.5g |
2-(5-fluoro-2-methoxyphenyl)acetonitrile |
501008-41-9 | 95.0% | 0.5g |
$24.0 | 2025-02-20 | |
abcr | AB264198-5 g |
5-Fluoro-2-methoxyphenylacetonitrile; 97% |
501008-41-9 | 5g |
€485.00 | 2023-04-27 | ||
Apollo Scientific | PC302623-1g |
5-Fluoro-2-methoxyphenylacetonitrile |
501008-41-9 | 98% | 1g |
£34.00 | 2025-02-21 | |
abcr | AB264198-1 g |
5-Fluoro-2-methoxyphenylacetonitrile; 97% |
501008-41-9 | 1g |
€173.50 | 2023-04-27 | ||
Enamine | EN300-257434-0.1g |
2-(5-fluoro-2-methoxyphenyl)acetonitrile |
501008-41-9 | 95.0% | 0.1g |
$19.0 | 2025-02-20 | |
Enamine | EN300-257434-0.25g |
2-(5-fluoro-2-methoxyphenyl)acetonitrile |
501008-41-9 | 95.0% | 0.25g |
$19.0 | 2025-02-20 | |
Enamine | EN300-257434-1g |
2-(5-fluoro-2-methoxyphenyl)acetonitrile |
501008-41-9 | 95% | 1g |
$83.0 | 2023-09-14 | |
1PlusChem | 1P006WGL-1g |
Benzeneacetonitrile,5-fluoro-2-methoxy- |
501008-41-9 | 98% | 1g |
$32.00 | 2024-05-01 | |
Aaron | AR006WOX-100mg |
Benzeneacetonitrile,5-fluoro-2-methoxy- |
501008-41-9 | 97% | 100mg |
$5.00 | 2025-01-23 |
2-(5-fluoro-2-methoxyphenyl)acetonitrile 関連文献
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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8. Back matter
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
2-(5-fluoro-2-methoxyphenyl)acetonitrileに関する追加情報
2-(5-Fluoro-2-Methoxyphenyl)Acetonitrile: A Comprehensive Overview
The compound 2-(5-fluoro-2-methoxyphenyl)acetonitrile, identified by the CAS number 501008-41-9, is a significant molecule in the field of organic chemistry. This compound has garnered attention due to its unique structural properties and potential applications in various industries. The name itself highlights its key features: the presence of a fluoro group at the 5-position, a methoxy group at the 2-position on the phenyl ring, and an acetonitrile group attached to the phenyl ring.
The structural formula of 2-(5-fluoro-2-methoxyphenyl)acetonitrile reveals a benzene ring substituted with two electron-donating groups—fluorine and methoxy—at specific positions. The acetonitrile group, which is a nitrile functional group attached to a methyl group, adds to the compound's reactivity and versatility. This combination of functional groups makes it an interesting candidate for various chemical reactions and applications.
Recent studies have explored the synthesis of 2-(5-fluoro-2-methoxyphenyl)acetonitrile through innovative methods, including microwave-assisted synthesis and catalytic processes. These advancements have not only improved the yield but also reduced the reaction time, making it more feasible for large-scale production. The compound's stability under various conditions has also been extensively studied, highlighting its suitability for use in harsh chemical environments.
In terms of applications, 2-(5-fluoro-2-methoxyphenyl)acetonitrile has shown promise in pharmaceutical research. Its ability to act as a precursor in drug synthesis has been documented in several recent publications. Additionally, its role as an intermediate in the production of agrochemicals and specialty chemicals has been explored, underscoring its importance in industrial chemistry.
The pharmacological properties of 2-(5-fluoro-2-methoxyphenyl)acetonitrile have also been a focal point of recent investigations. Studies suggest that it exhibits moderate activity against certain enzymes, making it a potential lead compound for drug development. Furthermore, its ability to modulate cellular pathways has been reported in preclinical models, indicating its potential therapeutic applications.
In conclusion, 2-(5-fluoro-2-methoxyphenyl)acetonitrile, with its unique structure and versatile properties, continues to be a subject of intense research. Its role as a building block in organic synthesis and its potential applications in pharmaceuticals and agrochemicals make it a valuable compound in modern chemistry.
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